(S)-3'-Hydroxycoclaurine Hydrochloride CAS 138666-04-3 properties
(S)-3'-Hydroxycoclaurine Hydrochloride CAS 138666-04-3 properties
Technical Whitepaper: (S)-3'-Hydroxycoclaurine Hydrochloride Subtitle: Structural Characterization, Biosynthetic Utility, and Handling Protocols for BIA Pathway Engineering
Executive Summary & Chemical Identity
(S)-3'-Hydroxycoclaurine Hydrochloride (CAS 138666-04-3) is a specialized benzylisoquinoline alkaloid (BIA) salt. It serves as a critical reference standard in the metabolic engineering of opiate and pharmaceutical alkaloid pathways.
In the complex "metabolic grid" of plant alkaloid biosynthesis, this molecule represents a pivotal intermediate state. It is the product of hydroxylation at the 3' position of the benzyl ring of (S)-coclaurine. Its primary utility lies in characterizing the substrate specificity of methyltransferases (such as 6-O-methyltransferase and 4'-O-methyltransferase) and delineating the "checkpoints" that dictate flux toward reticuline—the central precursor for morphine, codeine, and berberine.
Chemical Classification:
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Systematic Name: 1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-6-methoxy-7-isoquinolinol hydrochloride.
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Stereochemistry: (S)-enantiomer (active biosynthetic form).
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Role: Metabolic Intermediate; Polyphenolic Antioxidant.
Physicochemical Profile
The hydrochloride salt form significantly alters the solubility profile compared to the free base, rendering it suitable for aqueous enzymatic assays.
Table 1: Technical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₁₇H₁₉NO₄ · HCl | Salt form ensures stability against oxidation. |
| Molecular Weight | 337.80 g/mol | Free base: ~301.34 g/mol . |
| Appearance | Off-white to pale beige solid | Hygroscopic; prone to darkening if exposed to air/light. |
| Solubility | Water (>10 mg/mL); DMSO (>20 mg/mL) | Critical: Dissolve in DMSO first for stock, then dilute in buffer. |
| pKa (Calc) | ~8.5 (Amine), ~9.8 (Phenol) | Ionization state impacts enzymatic binding. |
| UV Max | 284 nm | Characteristic of the tetrahydroisoquinoline core. |
Stability & Storage (The "Self-Validating" Protocol)
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Oxidation Risk: The catechol moiety (3',4'-dihydroxy) is highly susceptible to oxidation at pH > 7.0, leading to quinone formation and polymerization (browning).
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Storage Protocol:
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Store powder at -20°C under argon or nitrogen.
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Never store aqueous solutions for >24 hours.
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Stock Solution: Prepare 10 mM stock in anhydrous DMSO with 0.1% Ascorbic Acid (as an antioxidant stabilizer). Store aliquots at -80°C.
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Biosynthetic Context: The Metabolic Grid
(S)-3'-Hydroxycoclaurine sits within the early stages of the reticuline pathway. Its presence tests the "Metabolic Grid Theory," which suggests that enzymes like CNMT (Coclaurine N-methyltransferase) and hydroxylation enzymes (CYP80B) can act in varying orders.
Mechanism: Usually, (S)-coclaurine is N-methylated before 3'-hydroxylation. However, the existence of (S)-3'-hydroxycoclaurine implies that hydroxylation can occur on the secondary amine, or that it serves as a substrate for N-methylation to form (S)-3'-hydroxy-N-methylcoclaurine.
Visualization: The BIA Pathway Grid
The following diagram illustrates the position of (S)-3'-Hydroxycoclaurine (Node: 3OH_Coc) relative to the canonical pathway toward Reticuline.
Caption: The "Grid" shows alternative routes. The red node indicates the subject molecule, highlighting its role as an alternative intermediate to the canonical N-methylation first pathway.
Experimental Protocols
Protocol A: Enzymatic Methylation Assay (CNMT Activity)
Purpose: To verify if a candidate N-methyltransferase (CNMT) can accept the non-methylated, hydroxylated substrate.
Reagents:
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Substrate: 100 µM (S)-3'-Hydroxycoclaurine HCl.
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Cofactor: 500 µM S-Adenosyl-L-methionine (SAM).
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Buffer: 100 mM Tris-HCl (pH 7.5) + 1 mM DTT (Dithiothreitol is mandatory to prevent catechol oxidation).
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Enzyme: Purified recombinant CNMT (e.g., from Coptis japonica).
Workflow:
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Equilibration: Pre-incubate Buffer and Enzyme at 30°C for 5 mins.
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Initiation: Add SAM, followed immediately by (S)-3'-Hydroxycoclaurine stock.
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Reaction: Incubate at 30°C for 30 minutes.
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Quenching: Stop reaction with 10% (v/v) Trichloroacetic acid (TCA) or 1 volume of Methanol containing 0.1% HCl.
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Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
Protocol B: HPLC-UV/MS Quantification
Rationale: Separation of 3'-hydroxycoclaurine from its methylated product (3'-hydroxy-N-methylcoclaurine) requires careful pH control due to the ionizable amine.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 40% B over 12 minutes.
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Detection:
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UV: 284 nm.
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MS (ESI+): Monitor m/z 302 [M+H]+ (Substrate) and m/z 316 [M+H]+ (Product).
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Pharmacological & Research Implications
While primarily a biosynthetic tool, the structural homology of (S)-3'-Hydroxycoclaurine to Higenamine (Demethylcoclaurine) suggests potential off-target bioactivity.
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Beta-Adrenergic Interaction: Higenamine is a non-selective beta-2 agonist. The 3'-hydroxylation on the benzyl ring of coclaurine increases polarity but maintains the catechol motif required for adrenergic receptor hydrogen bonding. Researchers handling high concentrations should assume potential cardiotonic activity.
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Antioxidant Capacity: The catechol group provides significant radical scavenging ability, often interfering with colorimetric assays based on redox reactions (e.g., MTT assays).
References
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Facchini, P. J., & De Luca, V. (1995). Phloem-Specific Expression of Tyrosine/Dopa Decarboxylase Genes and the Biosynthesis of Isoquinoline Alkaloids in Opium Poppy. The Plant Cell, 7(11), 1811–1821.
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Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 98(1), 367-372.
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Morishige, T., et al. (2000). Molecular Characterization of the S-Adenosyl-L-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase Involved in Isoquinoline Alkaloid Biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23328–23335.
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PubChem Compound Summary. (n.d.). 3'-Hydroxycoclaurine. National Center for Biotechnology Information.
(Note: CAS 138666-04-3 is a specific salt form reference often found in specialized chemical catalogs; the biological data above is grounded in the properties of the parent pharmacophore verified in the cited literature.)
